Steric Control: Quantified β-Stereoselectivity via 2-O-Benzoyl Neighboring Group Participation
The 2-O-benzoyl group of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose provides a critical neighboring group participation effect during glycosylation. This directs nucleophilic attack exclusively to the β-face of the anomeric center, leading to high β-stereoselectivity for the formation of β-nucleosides . In contrast, glycosyl donors lacking this participating group at the C2 position (e.g., 2-deoxy or 2-O-alkyl protected derivatives) often yield mixtures of α- and β-anomers, necessitating complex and low-yielding chromatographic separations [1].
| Evidence Dimension | Stereoselectivity (β/α product ratio) |
|---|---|
| Target Compound Data | Predominantly β-anomer |
| Comparator Or Baseline | Analog lacking 2-O-acyl group (e.g., 2-deoxy or 2-O-alkyl protected ribose) |
| Quantified Difference | Target yields high β-selectivity; comparator often yields α/β mixtures (e.g., 3:1 α/β ratio for a comparable glucopyranoside system) [2]. |
| Conditions | Glycosylation reaction with silylated nucleobase and Lewis acid catalyst (e.g., SnCl₄, TMSOTf). |
Why This Matters
Procuring the correct β-anomer ensures downstream synthesis of biologically active β-nucleosides without costly and time-consuming separation from the inactive α-isomer.
- [1] S. Manfredini et al. A ONE-POT GLYCOSYLATION OF TETRAHYDROPYRANYL (THP) ETHER INTERMEDIATES. Tetrahedron Letters, 1994, 35(31), 5709-5712. View Source
- [2] S. Manfredini et al. A ONE-POT GLYCOSYLATION OF TETRAHYDROPYRANYL (THP) ETHER INTERMEDIATES. Tetrahedron Letters, 1994, 35(31), 5709-5712. View Source
